Oxazolidin

Anti-inflammatory NSAID Rheumatoid Arthritis

Source high-purity Oxazolidin (Oxyphenbutazone) for research applications that cannot tolerate substitution. This compound is the active metabolite of Phenylbutazone, yet it is a distinct entity with a shorter half-life (4-6 h vs. 15-65 h), differential activity against non-replicating M. tuberculosis (MIC 10 µg/mL), and a reduced ulcerogenic profile, making it the correct reference standard for PK/PD modeling, tuberculosis persistence assays, and NSAID structure-toxicity relationship studies. Its well-characterized monohydrate and anhydrate polymorphs also provide a robust model system for preformulation and solid-state analysis. Ensure your research integrity by procuring the specifically differentiated molecule, not a generic substitute.

Molecular Formula C19H20N2O3
Molecular Weight 324.4 g/mol
CAS No. 129-20-4
Cat. No. B1678117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazolidin
CAS129-20-4
SynonymsDiflamil
Hydroxyphenylbutazone
Oxyphenbutazone
Oxyphenylbutazone
Tanderil
Molecular FormulaC19H20N2O3
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCCCCC1C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3
InChIInChI=1S/C19H20N2O3/c1-2-3-9-17-18(23)20(14-7-5-4-6-8-14)21(19(17)24)15-10-12-16(22)13-11-15/h4-8,10-13,17,22H,2-3,9H2,1H3
InChIKeyHFHZKZSRXITVMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityANHYDROUS CRYSTALS FROM ETHER & PETROLEUM ETHER WITH MP 124-125 °C;  ACIDIC REACTION;  MP 96 °C;  FORMS WATER-SOL SODIUM SALT;  SOL IN ETHANOL, METHANOL, CHLOROFORM, BENZENE, ETHER /MONOHYDRATE/
VERY SLIGHTLY SOL IN WATER;  FREELY SOL IN ACETONE
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Oxazolidin (CAS 129-20-4) for Scientific Procurement: Key Physicochemical and Pharmacological Baseline Data


Oxazolidin, formally known as Oxyphenbutazone, is a pyrazolidinedione derivative and the primary active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Phenylbutazone . It functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes , which underpins its established anti-inflammatory, analgesic, and antipyretic activities . Key physicochemical properties relevant to handling and formulation include a molecular weight of 324.37 g/mol and a melting point range of 109-111°C [1]. Its solubility profile is characterized by very low aqueous solubility (approximately 0.060-0.071 g/L) but high solubility in organic solvents such as ethanol, acetone, and chloroform [1].

Oxazolidin (CAS 129-20-4) Procurement: Why Generic NSAID Substitution Is Scientifically Inadvisable


While Oxazolidin (Oxyphenbutazone) shares the non-selective COX inhibition mechanism with its parent compound Phenylbutazone, they cannot be interchanged generically for research purposes due to quantifiable and biologically meaningful differences [1]. Although it is a metabolite of Phenylbutazone, Oxyphenbutazone exhibits a distinct pharmacological profile characterized by a significantly shorter elimination half-life and differential activity against non-replicating Mycobacterium tuberculosis [2][3]. Furthermore, direct comparative clinical evidence confirms that the side-effect profile, particularly concerning gastrointestinal tolerability, is not equivalent between the two molecules [1]. The existence of at least two distinct solid-state forms (anhydrate and monohydrate) also imposes unique requirements for material characterization and stability that do not apply to its parent analog, making substitution a potential source of experimental variability [4]. The following evidence quantifies these key points of differentiation that justify specific procurement.

Oxazolidin (CAS 129-20-4): A Quantitative Evidence Guide for Differentiated Scientific Utility


Oxazolidin vs. Phenylbutazone: Quantified Differentiation in Gastrointestinal Tolerability and Therapeutic Potency

A controlled clinical trial in patients with rheumatoid arthritis directly compared Oxazolidin (Oxyphenbutazone) with its parent compound, Phenylbutazone. The study confirmed a clinically significant trade-off: Oxazolidin was reported to be less liable to produce gastro-intestinal disturbance, but this improved tolerability was accompanied by a somewhat lower therapeutic potency [1]. This establishes a clear, quantifiable basis for selection where reduced gastrointestinal side effects are a primary research endpoint or in models sensitive to ulcerogenic compounds.

Anti-inflammatory NSAID Rheumatoid Arthritis Ulcerogenicity

Oxazolidin's Unique Activity Against Non-Replicating Mycobacterium tuberculosis (Mtb): A Differential Screening Profile

A high-throughput screen for compounds active against non-replicating (NR) Mycobacterium tuberculosis identified Oxazolidin (Oxyphenbutazone) as a selectively mycobactericidal agent. It demonstrated activity against NR Mtb at a Minimum Inhibitory Concentration (MIC) of 10 μg/mL [1], a property not shared by its parent compound, Phenylbutazone, or most standard anti-tubercular drugs, which primarily target replicating bacteria [2]. This activity was shown to be achievable at concentrations routinely attained in human blood [2]. The compound's cidal action was found to be enhanced by host-like conditions including mild acid and reactive nitrogen intermediates, leading to the formation of an even more active 4-hydroxylated metabolite [2].

Tuberculosis Antimicrobial Non-replicating Mycobacterium

Oxazolidin vs. Phenylbutazone: A Quantified Difference in Elimination Half-Life with Implications for In Vivo Study Design

Pharmacokinetic studies in horses demonstrate a significant and actionable difference in the elimination kinetics of Oxazolidin compared to its parent drug, Phenylbutazone. The elimination half-life of Oxazolidin is reported to be in the range of 4-6 hours [1]. In contrast, Phenylbutazone exhibits a much longer half-life of approximately 15-22 hours in goats [2] and up to 50-65 hours in humans . This difference is further highlighted by the fact that the plasma concentration of Oxazolidin, as a metabolite of Phenylbutazone, is typically only 10% or less of the parent drug's concentration [1]. This kinetic profile makes Oxazolidin a distinct tool compound with a much shorter duration of action and lower potential for accumulation.

Pharmacokinetics Half-life NSAID In Vivo

Oxazolidin Solid-State Polymorphism: Characterization of Monohydrate and Anhydrate Forms for Material Reproducibility

Oxazolidin (Oxyphenbutazone) is known to exist in at least two distinct solid-state forms: a monohydrate and an anhydrate [1]. These forms can be prepared by recrystallization and have been thoroughly characterized using differential scanning calorimetry, X-ray powder diffraction, and dissolution rate studies [1]. The crystal structure of the monohydrate has been solved, revealing it crystallizes in the triclinic space group P1 with specific unit cell parameters (a=9.491, b=10.261, c=11.036 Å; α=72.2°, β=64.3°, γ=73.0°) [2]. The anhydrate structure has been elucidated and compared, confirming distinct physical properties between the two forms [1].

Polymorphism Crystallography Formulation Solid-state

Oxazolidin (CAS 129-20-4): High-Impact Research and Industrial Application Scenarios Based on Differentiated Evidence


Tuberculosis Persistence and Dormancy Model Research

The demonstrated selective activity of Oxazolidin against non-replicating Mycobacterium tuberculosis (MIC 10 μg/mL) makes it a valuable tool compound for researchers investigating tuberculosis persistence, dormancy, and drug tolerance [7][8]. It can be used as a positive control in high-throughput screens for novel compounds that target the non-replicating bacterial population, a major hurdle in shortening tuberculosis treatment duration [8]. Its known mechanism of action, involving a 4-hydroxylated metabolite that depletes flavins and forms covalent adducts with mycothiol, provides a defined pathway for mechanistic studies [8].

Comparative NSAID Toxicology and Ulcerogenicity Studies

Oxazolidin serves as a critical comparator compound in studies examining the gastrointestinal toxicity of NSAIDs. Direct clinical evidence demonstrates it is less ulcerogenic than its parent compound, Phenylbutazone, which is known to cause adverse reactions in up to 25% of patients [7]. This positions Oxazolidin as an essential reference standard for investigating the structure-toxicity relationship (STR) of pyrazolidinediones and for validating new in vitro or in vivo models of NSAID-induced gastric damage, where a compound with a defined, lower ulcerogenic profile is required [7].

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling with a Short-Acting NSAID

The well-characterized and significantly shorter elimination half-life of Oxazolidin (4-6 hours in horses) compared to Phenylbutazone (15-65 hours) makes it a superior tool for PK/PD studies where rapid drug clearance or multiple daily dosing is required [7][8]. Researchers can utilize Oxazolidin to model scenarios where a short-acting COX inhibitor is needed to minimize carry-over effects or to study the relationship between plasma concentration and pharmacodynamic markers (e.g., thromboxane B2 inhibition) with a high temporal resolution [6].

Solid-State Formulation and Preformulation Development

The existence of well-characterized monohydrate and anhydrate forms of Oxazolidin provides a robust model system for academic and industrial preformulation studies [7][8]. Researchers can use these two distinct crystal forms to systematically investigate the impact of solid-state polymorphism on critical quality attributes such as intrinsic dissolution rate, physical stability under varying humidity, and compressibility. This makes Oxazolidin a valuable reference material for developing and validating analytical methods (e.g., XRPD, DSC) for polymorph detection and quantification in drug development [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxazolidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.